molecular formula C7H13N3O B13169223 1-(2-Methoxyethyl)-5-methyl-1h-pyrazol-4-amine

1-(2-Methoxyethyl)-5-methyl-1h-pyrazol-4-amine

Cat. No.: B13169223
M. Wt: 155.20 g/mol
InChI Key: LAGHHXLVBWVVQH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-1H-indol-3-yl-3-methylurea: Contains an indole group and has similar applications in medicinal chemistry.

    2-Methoxyethanol: A glycol ether with different applications but similar structural features.

Uniqueness

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties

Biological Activity

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and as a kinase inhibitor. This compound is part of a broader class of pyrazole derivatives known for diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, which play crucial roles in various signaling pathways. Notably, it has been investigated for its inhibitory effects on LRRK2 kinase, a protein implicated in Parkinson's disease and other neurodegenerative conditions. The inhibition of LRRK2 has been associated with neuroprotective effects, making this compound a candidate for further research in treating such disorders .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antineoplastic Activity : Pyrazole derivatives have shown promise in cancer therapy by modulating pathways involved in cell proliferation and apoptosis. For instance, compounds within this class have been reported to inhibit tumor growth in various cancer models .
  • Anti-inflammatory Effects : These compounds have also demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators .
  • Neuroprotective Properties : The inhibition of LRRK2 kinase activity is particularly relevant for neurodegenerative diseases like Parkinson's disease. Inhibitors like this compound may help mitigate neuronal damage associated with these conditions .

Case Studies and Research Findings

Several studies have examined the biological activity of pyrazole derivatives, providing insights into their efficacy and mechanisms:

  • Inhibition of LRRK2 Kinase : A study highlighted the role of various pyrazole derivatives in inhibiting LRRK2 kinase activity. The compound this compound was part of a screening process that identified its potential as a therapeutic agent against Parkinson's disease .
  • Antitumor Activity : In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, one study reported that specific modifications to the pyrazole structure enhanced its cytotoxicity against breast cancer cells, suggesting that similar modifications could be applied to this compound for improved efficacy .
  • Pharmacological Evaluation : The pharmacological profile of this compound was assessed alongside other pyrazoles, revealing significant differences in their potency and selectivity towards various biological targets .

Data Tables

Compound Biological Activity Reference
This compoundLRRK2 Inhibition; Neuroprotective effects
CelecoxibCOX Inhibition; Anti-inflammatory
RimonabantCannabinoid receptor antagonist
TriclosanAntimicrobial; Inhibitor of InhA

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C7H13N3O/c1-6-7(8)5-9-10(6)3-4-11-2/h5H,3-4,8H2,1-2H3

InChI Key

LAGHHXLVBWVVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCOC)N

Origin of Product

United States

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